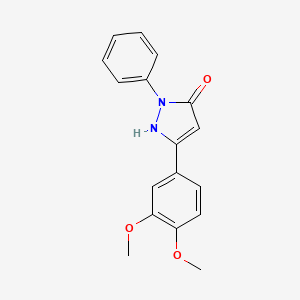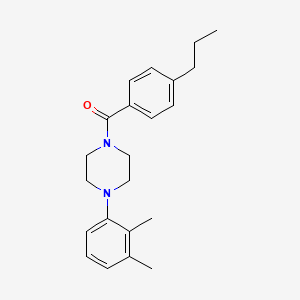
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
描述
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol, commonly known as DPP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities. DPP has garnered significant interest in the scientific community due to its promising pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The exact mechanism of action of DPP is not fully understood. However, it is thought to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPP has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known mediators of inflammation, pain, and fever.
Biochemical and Physiological Effects:
DPP has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPP has also been shown to reduce fever in animal models of pyrogen-induced fever. Additionally, DPP has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
DPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, DPP also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of DPP is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on DPP. One area of interest is the development of new synthetic methods for DPP that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DPP and to identify its molecular targets. DPP also has potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which warrant further investigation. Finally, the development of DPP analogs with improved pharmacological properties is an exciting area of research with significant therapeutic potential.
科学研究应用
DPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. DPP has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DPP has been studied for its anticancer properties, with promising results in vitro and in vivo.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)19(18-14)13-6-4-3-5-7-13/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQRKEWXFJMXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4734325.png)
![7-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4734327.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)
![3-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4734351.png)


![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)
![N-[2-(methylthio)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4734382.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4734414.png)

![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)